molecular formula C20H21ClN6O B6461590 2-(4-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2548995-90-8

2-(4-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6461590
CAS No.: 2548995-90-8
M. Wt: 396.9 g/mol
InChI Key: NSZSKPYDZCVQRJ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining a triazolo[4,3-b]pyridazine core fused to an octahydropyrrolo[3,4-c]pyrrole scaffold, with a 4-chlorophenyl substituent at the ethanone position. The triazolopyridazine moiety is notable for its electron-deficient aromatic system, which enhances reactivity in medicinal chemistry applications . While direct bioactivity data for this compound is absent in the provided evidence, structurally analogous molecules (e.g., triazolo-thiadiazinones, pyrazolines) exhibit antitumor, antimicrobial, and CNS-modulating activities, suggesting plausible therapeutic relevance .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-13-22-23-18-6-7-19(24-27(13)18)25-9-15-11-26(12-16(15)10-25)20(28)8-14-2-4-17(21)5-3-14/h2-7,15-16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZSKPYDZCVQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its cytotoxicity and mechanism of action.

Chemical Structure and Properties

The compound features a triazolo-pyridazine moiety linked to an octahydropyrrolo structure, which contributes to its unique pharmacological properties. Its molecular formula is C19H22ClN5C_{19}H_{22}ClN_5, and it has a molar mass of approximately 357.87 g/mol.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity, particularly against:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The compound exhibited IC50 values indicative of potent activity:

Cell LineIC50 (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound is highly effective in inhibiting cell proliferation in these cancer types .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific kinases associated with cancer progression. Notably, it has been shown to inhibit the c-Met kinase , a receptor tyrosine kinase implicated in various malignancies. The compound's binding affinity to c-Met was comparable to established inhibitors like Foretinib, with an IC50 value of approximately 0.090 µM .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the triazolo and pyridazine moieties can significantly affect biological activity. For instance:

  • Substituents on the phenyl ring (such as chlorination) were found to enhance cytotoxicity.
  • The presence of a methyl group at the triazole position was critical for maintaining activity against c-Met .

Case Studies

Several studies have documented the biological effects of similar compounds with triazolo-pyridazine structures:

  • Study on Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and tested for their inhibitory effects on c-Met kinase and displayed moderate to high cytotoxicity across various cancer cell lines .
  • Comparative Analysis : In a comparative study involving multiple compounds with similar scaffolds, those containing halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share partial structural homology with the target molecule, enabling comparisons of synthesis, reactivity, and physicochemical properties.

Structural Features and Substitution Patterns
Compound Name Core Structure Key Substituents Reference
Target Compound Triazolo[4,3-b]pyridazine + Octahydropyrrolopyrrole 4-Chlorophenyl, Methyl
3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-Yl]-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6(7H)-One (Compound 6) Triazolo-thiadiazinone + Thiazolo-pyrimidine 4-Methoxyphenyl, Phenyl
2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]-6-Methyl-1,3-Benzothiazole Pyrazoline + Benzothiazole 4-Methoxyphenyl, Methyl
3-(4-Methoxyphenyl)-6-(Phenylsulfonyl)-Perhydro-1,3-Thiazolo[3,4-b][1,2]Pyrrolo[4,5-c]Pyrrole Thiazolo-pyrrolopyrrole 4-Methoxyphenyl, Phenylsulfonyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group contrasts with the 4-methoxyphenyl substituents in analogs . Chlorine’s electronegativity may enhance metabolic stability compared to methoxy groups.
  • Heterocyclic Fusion : The triazolo-pyridazine core in the target compound differs from thiazolo-pyrimidine (Compound 6) or benzothiazole (Pyrazoline derivative) systems, altering π-π stacking and dipole interactions .
Physicochemical and Spectroscopic Properties
  • NMR Profiling : demonstrates that substituent-induced chemical shift changes (e.g., in regions A and B of similar compounds) can localize structural modifications . For the target compound, the 4-chlorophenyl group would likely cause distinct downfield shifts in aromatic protons compared to methoxy- or sulfonyl-substituted analogs.
  • Solubility : The octahydropyrrolopyrrole system in the target compound may improve aqueous solubility relative to fully aromatic analogs (e.g., Compound 6) due to increased hydrogen-bonding capacity.

Implications of Structural Similarity for Bioactivity

  • Triazolo-Pyridazine Cores: Known to inhibit kinases and GPCRs in drug discovery .
  • Pyrazoline Derivatives : Exhibit antidepressant and antitumor activities, as seen in .
  • Thiazolo-Pyrrolopyrroles () : Sulfonyl groups enhance binding to enzymatic pockets, a feature absent in the target compound but replaceable with its chloro substituent for hydrophobic interactions .

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